(R)-2-Fmoc-6-chlorhex-4-ynoic Acid
CAS No.:
Cat. No.: VC0202055
Molecular Formula: C₂₁H₁₈ClNO₄
Molecular Weight: 383.82
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₁₈ClNO₄ |
---|---|
Molecular Weight | 383.82 |
Introduction
Basic Structure and Properties
(R)-2-Fmoc-6-chlorhex-4-ynoic Acid is a protected amino acid derivative characterized by its R-configuration at the chiral center, a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and a chlorinated alkyne side chain. This compound represents an important building block in organic synthesis, particularly in peptide chemistry.
Chemical Identity
The table below summarizes the fundamental physicochemical properties of (R)-2-Fmoc-6-chlorhex-4-ynoic Acid:
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₈ClNO₄ |
Molecular Weight | 383.82 g/mol |
Structural Features | Fmoc-protected amino group, carboxylic acid functionality, internal alkyne, terminal chloride |
Configuration | R-stereochemistry at the α-carbon |
Physical State | Solid (at standard conditions) |
The structure includes a carboxylic acid group, an Fmoc-protected amine, a carbon chain with an internal triple bond (alkyne), and a terminal chlorine atom, making it a multifunctional synthetic intermediate.
Supplier | Catalog Number | Package Size | Price (as of 2025) |
---|---|---|---|
BOC Sciences | BB072639 | Not specified | Not specified |
Coompo Research Chemicals | C233381 | 10 mg, 100 mg | $150.00, $1200.00 |
This compound is categorized as a research-grade chemical and building block, suggesting its primary use in laboratory settings rather than industrial applications.
Comparative Analysis with Related Compounds
To better understand the significance of (R)-2-Fmoc-6-chlorhex-4-ynoic Acid, it is instructive to compare it with structurally related compounds.
Comparison with S-Enantiomer
(S)-2-Fmoc-6-chlorhex-4-ynoic Acid, the enantiomer of our subject compound, shares identical physical properties but differs in stereochemistry. Both compounds have been developed as synthetic intermediates with applications in peptide chemistry and medicinal research.
Property | (R)-2-Fmoc-6-chlorhex-4-ynoic Acid | (S)-2-Fmoc-6-chlorhex-4-ynoic Acid |
---|---|---|
Molecular Formula | C₂₁H₁₈ClNO₄ | C₂₁H₁₈ClNO₄ |
Molecular Weight | 383.82 g/mol | 383.82 g/mol |
Configuration | R at α-carbon | S at α-carbon |
Applications | Synthetic intermediate | Synthetic intermediate |
Relationship to Other Modified Amino Acids
(R)-2-Fmoc-6-chlorhex-4-ynoic Acid belongs to a broader family of modified amino acids that include:
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Fmoc-(S)-2-aminohex-4-ynoic acid (CAS: 859841-96-6): Lacks the terminal chlorine but maintains the alkyne functionality.
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(2S)-2-amino-6-chlorohex-4-ynoic acid (CAS: 55301715): The unprotected version of the S-enantiomer.
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Fmoc-6-aminohexanoic acid: A related compound without the alkyne and chlorine functionalities, commonly used as a spacer in peptide synthesis.
These structural relationships highlight the deliberate design of (R)-2-Fmoc-6-chlorhex-4-ynoic Acid for specific synthetic purposes, with variations in functionality allowing for diverse applications.
Future Research Directions
Research involving (R)-2-Fmoc-6-chlorhex-4-ynoic Acid could potentially expand in several directions:
Expanded Applications in Peptide Science
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Development of peptidomimetics with enhanced pharmacological properties
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Creation of peptide-based molecular tools for chemical biology
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Exploration of conformationally constrained peptides
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Investigation of peptide-drug conjugates
Methods Development
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Optimization of incorporation efficiency in solid-phase peptide synthesis
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Development of new methodologies for post-synthetic modification
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Exploration of stereoselective synthetic routes with improved yields
The unique combination of functional groups in (R)-2-Fmoc-6-chlorhex-4-ynoic Acid presents opportunities for continued innovation in both synthetic methodology and applications.
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